molecular formula C21H20N2O2 B1271421 4-Cyano-1-N-Fmoc-piperidine CAS No. 391248-16-1

4-Cyano-1-N-Fmoc-piperidine

Cat. No. B1271421
M. Wt: 332.4 g/mol
InChI Key: RASKRSBORLJDKF-UHFFFAOYSA-N
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Description

4-Cyano-1-N-Fmoc-piperidine is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and material science. Piperidine structures are often used as building blocks in the synthesis of more complex molecules, such as pharmaceuticals and biologically active compounds. The presence of the cyano group and Fmoc (9-fluorenylmethyloxycarbonyl) protection suggests that these compounds can be useful in peptide synthesis and other areas where selective functional group manipulation is required .

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. One such method is a three-component condensation involving 4-piperidinones, 5-pyrazolones, and malononitrile, which results in the formation of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans. This process can be carried out both chemically and electrochemically, with the latter offering milder conditions and higher yields . Additionally, the synthesis of Fmoc-protected nucleoaminoacids based on 4-piperidinyl glycine has been reported, which is suitable for the solid-phase synthesis of nucleopeptides, indicating the versatility of piperidine derivatives in synthetic applications .

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including those with a cyano group, has been studied using various analytical techniques. For instance, N-substituted-4-(cyanophenylmethylene)piperidines have been analyzed using IR and UV spectroscopy, confirming their structures. NMR spectroscopy has provided insights into the conformational dynamics of the piperidine ring, revealing that certain substituents can lead to equivalent chemical shifts for protons on the same side of the ring, resulting in distinct NMR signals .

Chemical Reactions Analysis

The reactivity of piperidine derivatives can be influenced by the presence of substituents such as the cyano group. However, attempts to modify the cyano group through hydrolysis have been unsuccessful, indicating a certain level of chemical stability or resistance to reaction under the conditions tested. The chemical reactions of these compounds are likely to be influenced by the electronic effects of the substituents and the steric hindrance provided by the piperidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Cyano-1-N-Fmoc-piperidine and related compounds are determined by their molecular structure. The presence of the cyano group and Fmoc protection suggests that these compounds are likely to have polar characteristics, which can affect their solubility and reactivity. The steric bulk of the Fmoc group may also influence the physical properties, such as melting point and boiling point. The specific physical and chemical properties of these compounds would need to be characterized through experimental studies, including solubility tests, melting point determination, and reactivity assays .

Scientific Research Applications

Fmoc Solid Phase Peptide Synthesis

4-Cyano-1-N-Fmoc-piperidine plays a critical role in Fmoc solid phase peptide synthesis. The removal of the 9-Fluorenylmethoxycarbonyl (Fmoc) group, a crucial step in this process, is achieved through a reaction favored by the use of cyclic secondary amines. The efficiency of Fmoc removal is influenced by various factors including the basicity, concentration, and reaction time of the deprotection reagent, which can be piperidine or its derivatives (Luna et al., 2016). This step is essential for securing high-quality peptide products.

Deprotection in Peptide Synthesis

In the context of peptide synthesis, 4-Cyano-1-N-Fmoc-piperidine is evaluated for its effectiveness in the Fmoc removal step. Studies indicate that alternatives to piperidine, such as 4-methylpiperidine, show promising results in terms of purity and alignment with green chemistry principles (Gúzman et al., 2020). These findings are significant in improving the efficiency and environmental impact of peptide synthesis.

Chemical Protein Synthesis

4-Cyano-1-N-Fmoc-piperidine is also relevant in chemical protein synthesis. The Fmoc moiety, used as an N-masking group of the N-terminal cysteine in peptide thioester segments, shows stability under harsh oxidative conditions. Its removal is efficiently achieved by exposure to piperidine, demonstrating the versatility and importance of Fmoc-protected intermediates in complex protein syntheses (Kar et al., 2020).

Diffusion-based Deprotection in Mesoporous Materials

The use of Fmoc-protected organosilanes in mesoporous materials showcases another application of 4-Cyano-1-N-Fmoc-piperidine. The deprotection of Fmoc groups within these materials can be achieved with piperidine solutions. This process has implications for the functionalization of porous silica particles, potentially benefiting areas like catalysis or drug delivery (Cheng & Landry, 2007).

Minimization of Base-induced Side Reactions

In peptide synthesis, base-induced side reactions can be problematic. The use of piperidine for Fmoc deprotection can lead to these side reactions. Studies have shown that piperazine, a similar compound, induces fewer side reactions compared to piperidine, suggesting potential for improved efficiency in peptide synthesis (Wade et al., 2000).

Future Directions

Future research in the synthesis of 4-Cyano-1-N-Fmoc-piperidine is focused on finding less harmful and more efficient methods for Fmoc removal. One such method involves the use of diluted 4-methylpiperidine, which has been shown to be effective and less harmful to the environment and humans . Another direction is the use of ionic liquids for Fmoc removal, which can provide a complementary method for Fmoc deprotection in solution phase peptide synthesis .

properties

IUPAC Name

9H-fluoren-9-ylmethyl 4-cyanopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c22-13-15-9-11-23(12-10-15)21(24)25-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASKRSBORLJDKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374096
Record name 4-Cyano-1-N-Fmoc-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-1-N-Fmoc-piperidine

CAS RN

391248-16-1
Record name 4-Cyano-1-N-Fmoc-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 391248-16-1
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